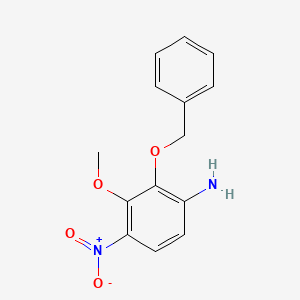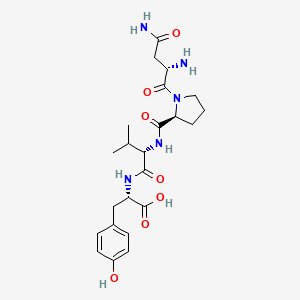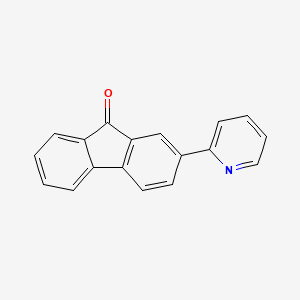![molecular formula C16H14N2O8 B12518149 Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate CAS No. 663625-64-7](/img/structure/B12518149.png)
Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate is a chemical compound with the molecular formula C24H19N2O8 It is known for its complex structure, which includes nitro groups and phenoxyethoxy linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate typically involves multiple steps. One common method includes the nitration of a precursor compound followed by esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form different products.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while oxidation can produce various oxidized derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can affect various cellular pathways, contributing to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(3-nitro-4-(2-(4-tert-octylphenoxy)ethoxy)benzoyl)acetate
- 2-Diethylaminoethyl 3-nitro-4-(2-(4-tert-octylphenoxy)ethoxy)benzoate
- Methyl 3-amino-4-(2-(4-tert-octylphenoxy)ethoxy)benzoate
Uniqueness
Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate is unique due to its specific arrangement of nitro and phenoxyethoxy groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
663625-64-7 |
|---|---|
Fórmula molecular |
C16H14N2O8 |
Peso molecular |
362.29 g/mol |
Nombre IUPAC |
methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate |
InChI |
InChI=1S/C16H14N2O8/c1-24-16(19)11-6-7-15(13(10-11)18(22)23)26-9-8-25-14-5-3-2-4-12(14)17(20)21/h2-7,10H,8-9H2,1H3 |
Clave InChI |
DZNJAEXLNOEEEI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)OCCOC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518068.png)
![Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato](/img/structure/B12518075.png)
![3-[2-(4-Methoxyphenyl)hydrazinylidene]cinnolin-4(3H)-one](/img/structure/B12518081.png)
![(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide](/img/structure/B12518092.png)


![N-[2-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12518097.png)

![(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B12518115.png)
![1,1'-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene](/img/structure/B12518135.png)




